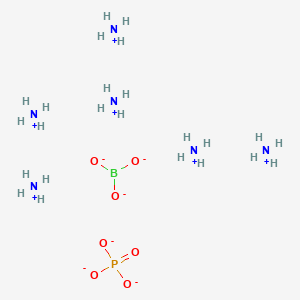

Ammonium borate phosphate

Description

Structure

2D Structure

Properties

CAS No. |

57158-30-2 |

|---|---|

Molecular Formula |

BH24N6O7P |

Molecular Weight |

262.02 g/mol |

IUPAC Name |

hexaazanium;borate;phosphate |

InChI |

InChI=1S/BO3.6H3N.H3O4P/c2-1(3)4;;;;;;;1-5(2,3)4/h;6*1H3;(H3,1,2,3,4)/q-3;;;;;;;/p+3 |

InChI Key |

NGDKRMFLHXCGMU-UHFFFAOYSA-Q |

Canonical SMILES |

B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for Ammonium Borate Phosphate Formation

Solution-Based Synthesis Approaches

Solution-based methods offer a versatile platform for the synthesis of ammonium (B1175870) borate (B1201080) phosphate (B84403), allowing for intimate mixing of precursors and control over nucleation and growth processes. These techniques range from simple aqueous precipitation to more complex hydrothermal and pH-controlled syntheses.

Aqueous Precipitation Techniques and Parameter Optimization

Aqueous precipitation is a common method for the synthesis of related compounds, such as boron-doped ammonium dihydrogen phosphate, which can be achieved through slow evaporation of an aqueous solution at room temperature scirp.org. This technique allows for the gradual incorporation of boron into the ammonium phosphate crystal lattice. The optimization of parameters such as precursor concentration, temperature, and evaporation rate is critical to control the crystal quality and doping levels scirp.org.

In a related synthesis of ammonium orthophosphate fertilizers containing boron, phosphoric acid is neutralized with an ammonia (B1221849) solution. Boric acid is introduced into the reaction mixture at a specific molar ratio of NH₃:H₃PO₄ researchgate.net. The resulting product is then dried to obtain the final solid material. The characteristics of the final product are highly dependent on the initial concentrations and the molar ratio of the reactants.

| Parameter | Value/Condition | Precursors | Resulting Compound | Reference |

| Method | Slow Solvent Evaporation | Ammonium Dihydrogen Phosphate, Boron source | Boron-doped Ammonium Dihydrogen Phosphate | scirp.org |

| Temperature | Room Temperature | Not specified | Colorless and transparent crystals | scirp.org |

| Method | Neutralization/Precipitation | Phosphoric Acid, Ammonia Solution, Boric Acid | Ammonium Phosphate with Boron | researchgate.net |

| Molar Ratio | 1.5 NH₃:H₃PO₄ | Not applicable | Fertilizer with 5% (w/w) boron | researchgate.net |

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal synthesis provides a route to crystalline borate phosphates under elevated temperature and pressure. For instance, boron phosphate (BPO₄) has been successfully synthesized from precursors such as boric acid (H₃BO₃) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) or phosphoric pentoxide (P₂O₅) by heating at 160°C for two days metu.edu.trresearchgate.net.

In a specific example, a manganese borophosphate with the composition (NH₄)ₓMn((₃₋ₓ)/₂)(H₂O)₂[BP₂O₈]·(1−x)H₂O was prepared under mild hydrothermal conditions. This synthesis involved heating a mixture of MnCl₂·2H₂O, H₃BO₃, and (NH₄)₂HPO₄ at 180°C for seven days in an autoclave researchgate.net. These methods highlight the utility of hydrothermal routes in forming complex borophosphate structures incorporating ammonium ions.

| Precursors | Temperature (°C) | Duration | Resulting Compound | Reference |

| H₃BO₃ and P₂O₅ | 160 | 2 days | Boron Phosphate (BPO₄) | metu.edu.trresearchgate.net |

| MnCl₂·2H₂O, H₃BO₃, (NH₄)₂HPO₄ | 180 | 7 days | (NH₄)ₓMn((₃₋ₓ)/₂)(H₂O)₂[BP₂O₈]·(1−x)H₂O | researchgate.net |

pH-Controlled Synthesis and Speciation Dynamics

The pH of the reaction medium is a critical parameter that governs the speciation of both borate and phosphate ions in solution, thereby influencing the composition of the final product. In the synthesis of ammonium phosphates with boron, the neutralization of phosphoric acid with ammonia is carefully controlled to a specific pH to ensure the formation of the desired phosphate species researchgate.netresearchgate.netcambridge.org.

The molar ratio of NH₃:H₃PO₄ directly impacts the pH of the reaction mixture. Studies have shown inflection points in the pH titration curves that correspond to the formation of different ammonium phosphate species, such as ammonium dihydrogen phosphate (NH₄H₂PO₄) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) researchgate.netresearchgate.net. The addition of a boron source, like sodium tetraborate (B1243019), at a specific molar ratio and pH allows for the incorporation of boron into the ammonium phosphate matrix researchgate.netjostchemical.com. The solubility of the resulting compound and the crystallization rate are highly dependent on the final pH of the solution researchgate.net.

| NH₃:H₃PO₄ Molar Ratio | pH at Inflection Point 1 | pH at Inflection Point 2 | Corresponding Species Formation | Reference |

| ~1 | ~3.6-3.7 | ~6.3-6.5 | Ammonium Dihydrogen Phosphate, Diammonium Hydrogen Phosphate | researchgate.net |

Kinetic Studies of Ammonium Borate Phosphate Nucleation and Growth

The growth kinetics of ammonium dihydrogen phosphate (ADP) crystals have been found to be second-order with respect to supersaturation, suggesting a surface reaction-controlled process researchgate.net. The growth rates are significantly influenced by the conditions of temperature, supersaturation, and solution velocity researchgate.net. It can be inferred that the nucleation and growth of this compound would similarly be a complex interplay of thermodynamic (supersaturation, temperature) and kinetic (surface reaction, diffusion) factors.

Solid-State Synthesis Methodologies

Solid-state synthesis offers an alternative, solvent-free approach to producing this compound, typically involving the high-temperature reaction of solid precursors.

High-Temperature Solid-Phase Reaction Processes

High-temperature solid-state reactions are a direct method for preparing borate phosphates. Boron phosphate (BPO₄) has been synthesized by the solid-state reaction of diammonium hydrogen phosphate ((NH₄)₂HPO₄) and boron trioxide (B₂O₃) at 1000°C researchgate.netmetu.edu.trresearchgate.net.

Furthermore, thermal treatment of ammonium phosphate fertilizers containing boron has been shown to yield boron orthophosphate (BPO₄) at temperatures above 500°C researchgate.netresearchgate.netjostchemical.com. X-ray diffraction analysis of samples heated above this temperature confirms the formation of a single crystalline phase of BPO₄ researchgate.net. In a similar high-temperature approach, boron-substituted tricalcium phosphate was synthesized via a solid-state reaction at 1150°C using ammonia phosphate dibasic as a precursor nih.gov. The melting of the ammonium phosphate precursor at lower temperatures (150–225°C) contributes to the homogenization of the reaction mixture before the final high-temperature reaction nih.gov.

| Precursors | Temperature (°C) | Resulting Compound | Reference |

| (NH₄)₂HPO₄ and B₂O₃ | 1000 | Boron Phosphate (BPO₄) | researchgate.netmetu.edu.trresearchgate.net |

| Ammonium Phosphate with Boron | >500 | Boron Orthophosphate (BPO₄) | researchgate.netresearchgate.netjostchemical.com |

| Calcium Oxide, Ammonia Phosphate Dibasic, Boron Oxide | 1150 | Boron-substituted Tricalcium Phosphate | nih.gov |

Mechanochemically Activated Synthesis of this compound

Mechanochemical synthesis, a method employing mechanical force to induce chemical reactions, presents a viable pathway for the formation of complex phosphate materials. In related research, mechanochemically-activated solid-state synthesis has been successfully employed to produce borate-substituted tricalcium phosphate. google.comresearchgate.netwipo.int This process typically involves the high-energy ball milling of precursors, which can lead to the formation of amorphous or nanocrystalline phases at room temperature, followed by calcination at elevated temperatures to promote crystallization.

For the synthesis of this compound, a potential mechanochemical approach would involve the milling of ammonium phosphate (e.g., ammonium dihydrogen phosphate or diammonium hydrogen phosphate) with a suitable boron source, such as boric acid or ammonium borate. The mechanical activation would facilitate the intimate mixing of the reactants and could potentially lower the temperature required for the subsequent solid-state reaction. This method has been shown to be effective in creating uniform, substituted crystal lattices in other phosphate systems. google.comresearchgate.netwipo.int

Influence of Precursor Stoichiometry and Calcination Regimes

The stoichiometry of the initial precursors and the subsequent thermal treatment are critical parameters that dictate the final composition and phase of the resulting material. In the context of boron-containing ammonium phosphate fertilizers, the molar ratio of ammonia to phosphoric acid is a key factor. researchgate.netresearchgate.net For instance, a molar ratio of 1.5 for NH₃:H₃PO₄ is often used in the production of these fertilizers. researchgate.netresearchgate.net

The calcination temperature and duration significantly influence the final product. Studies on ammonium phosphates with boron additives show that up to 500°C, the thermal stability and nutritional properties are not significantly altered by the boron content. researchgate.netresearchgate.net However, at temperatures exceeding 500°C, an increase in thermal stability is observed, which is attributed to the formation of boron orthophosphate (BPO₄) as a new crystalline phase. researchgate.netresearchgate.netjostchemical.com This indicates that at lower temperatures, the material is likely a mixture of ammonium phosphates with boron compounds, while at higher temperatures, a chemical reaction occurs to form a more stable borate-phosphate structure, with the concurrent loss of ammonia.

The table below summarizes the effect of calcination temperature on the formation of boron-containing phosphate materials.

| Calcination Temperature | Observed Phases and Effects |

| < 500°C | Mixture of ammonium phosphates and boron compounds; no significant change in thermal stability. researchgate.netresearchgate.net |

| > 500°C | Formation of boron orthophosphate (BPO₄); increased thermal stability. researchgate.netresearchgate.netjostchemical.com |

Crystal Growth Techniques for this compound Systems

While specific literature on the crystal growth of a discrete this compound compound is not available, extensive research on the growth of boric acid-doped ammonium dihydrogen phosphate (ADP) crystals provides valuable insights into the crystallization of borate-containing ammonium phosphate systems from solution.

The slow evaporation technique is a widely used method for growing single crystals from aqueous solutions. In the case of boric acid-doped ADP, single crystals have been successfully grown by dissolving ADP and varying concentrations of boric acid in deionized water. The solution is then allowed to evaporate slowly at a constant temperature, leading to the formation of crystals over time. The morphology and size of the crystals are influenced by factors such as the rate of evaporation, the pH of the solution, and the presence of impurities.

The addition of dopants and additives can have a significant impact on the crystal growth process and the final properties of the crystals. In the case of ADP, the introduction of boric acid as a dopant has been shown to modify the crystal habit and improve certain physical properties. The concentration of the boric acid dopant is a critical parameter. For example, in one study, ADP crystals were grown with boric acid concentrations of 0.1, 1.0, and 5.0 wt%. The resulting crystals were found to have a tetragonal structure, similar to pure ADP.

The presence of the borate group in the crystal lattice can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR). The incorporation of boron can also affect the mechanical properties of the crystals. The table below illustrates the effect of boric acid doping on the Vickers hardness of ADP crystals.

| Dopant Concentration (wt% Boric Acid) | Effect on Vickers Hardness |

| 0.1 | - |

| 1.0 | Superior mechanical stress resistance. |

| 5.0 | - |

Investigation of Reaction Mechanisms and Intermediate Product Formation

Understanding the reaction mechanisms and the formation of intermediate products is crucial for controlling the synthesis of this compound systems. The interaction between ammonium, borate, and phosphate precursors is complex and highly dependent on the reaction conditions.

In aqueous solutions and during thermal treatment, ammonium phosphates can undergo a series of condensation reactions to form polyphosphates. The presence of borate precursors can influence this polymerization process. In the context of flame retardant systems, ammonium polyphosphate (APP) and boric acid are known to interact at elevated temperatures. researchgate.net The boric acid can react with the polyphosphate to form borophosphate glasses, which contribute to the formation of a protective char layer.

In the synthesis of boron-containing fertilizers, the addition of a boron source, such as sodium tetraborate pentahydrate, to a reaction mixture of phosphoric acid and ammonia does not result in the formation of new chemical compounds at temperatures below 500°C, as indicated by X-ray diffraction and infrared spectroscopy. researchgate.netresearchgate.net This suggests that under these conditions, the product is a physical mixture. However, upon calcination at higher temperatures, the formation of boron orthophosphate indicates a chemical transformation where the borate precursor reacts with the phosphate. researchgate.netresearchgate.netjostchemical.com The ammonium ions are released as ammonia gas during this high-temperature process. The specific role of the ammonium ion in the initial stages is to control the pH and to act as a counter-ion for the phosphate and borate species in solution or in the solid state before thermal decomposition.

Identification of Transient Species During Synthesis

The elucidation of reaction mechanisms in solid-state synthesis, such as that for this compound, is often challenging due to the short-lived nature of intermediate or transient species. These species are temporary products in the reaction pathway that are subsequently converted to the final, stable compound. Their identification is crucial for understanding the kinetics and mechanism of the reaction, allowing for the optimization of synthetic protocols. Advanced spectroscopic techniques are pivotal in detecting and characterizing these fleeting molecular entities.

Transient absorption spectroscopy is a powerful method for studying short-lived excited states of molecules. oxinst.com This technique involves exciting a sample with a laser pulse and then monitoring the change in absorbance over time with a second probe pulse. youtube.com By varying the time delay between the pump and probe pulses, the formation and decay of transient species can be tracked on timescales ranging from femtoseconds to seconds. oxinst.comyoutube.com The resulting data provides insights into the electronic and structural properties of these intermediates. oxinst.com

In the context of this compound synthesis, the reaction likely proceeds through a series of steps involving the condensation of borate and phosphate precursors with the ammonium source. During these processes, various transient species can be postulated based on related systems. For instance, in the thermal treatment of ammonium phosphates, intermediates such as ammonium pyrophosphates are known to form. researchgate.net Similarly, the synthesis of boranophosphate and phosphorothioate oligonucleotides involves H-phosphonothioate intermediates. acs.orgnih.gov

Spectroscopic methods like in situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are particularly useful for identifying surface species during a reaction. nih.govresearchgate.net When combined with transient techniques like modulation excitation spectroscopy (MES), it is possible to distinguish between active species that are part of the reaction pathway and spectator species that are inactive. nih.govresearchgate.net This approach allows for the detection of surface species that respond to periodic changes in reactant concentrations, providing valuable information about the reaction mechanism. nih.gov

While specific transient species for this compound synthesis are not extensively documented, a hypothetical reaction pathway can be proposed, involving the initial formation of borate-phosphate adducts, followed by ammoniation and subsequent condensation and rearrangement to the final product. The identification of such intermediates would rely on a combination of advanced analytical techniques.

Below is a table summarizing potential transient species and the spectroscopic techniques that could be employed for their identification, based on analogous chemical systems.

| Potential Transient Species | Postulated Role in Synthesis | Applicable Spectroscopic Technique | Key Spectroscopic Signature |

| Borate-Phosphate Adducts | Initial complex formation between boron and phosphorus precursors. | Raman Spectroscopy, Infrared (IR) Spectroscopy | Appearance of new vibrational modes corresponding to B-O-P linkages. |

| Ammonium Pyrophosphate Intermediates | Condensation products of phosphate groups in the presence of ammonia. | 31P Solid-State NMR Spectroscopy | Chemical shifts indicative of P-O-P pyrophosphate linkages. |

| Un-cyclized Borophosphate Chains | Intermediate polymeric structures prior to the formation of the final crystal lattice. | X-ray Pair Distribution Function (PDF) Analysis | Correlation functions showing short-range order different from the final product. |

| Surface Adsorbed Ammonia/Ammonium Ions | Interaction of the nitrogen source with the borate-phosphate surface. | In situ DRIFTS | Vibrational bands corresponding to N-H stretching and bending modes. |

Further research utilizing time-resolved and in situ spectroscopic methods is necessary to definitively identify and characterize the transient species involved in the synthesis of this compound, thereby providing a more complete understanding of its formation mechanism.

Advanced Structural Elucidation and Spectroscopic Characterization of Ammonium Borate Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a premier, non-destructive technique for probing the local atomic environments and connectivity within inorganic compounds like ammonium (B1175870) borate (B1201080) phosphate (B84403). nih.gov By analyzing the interactions of atomic nuclei in a strong magnetic field, detailed information about the coordination and bonding of boron and phosphorus atoms can be obtained.

One-dimensional (1D) and two-dimensional (2D) solid-state NMR techniques are instrumental in describing the local and medium-range organization of borophosphate structures. nih.govmdpi.com

Boron-11 (¹¹B) NMR: This technique is highly effective for distinguishing the coordination environment of boron atoms. Boron can exist in two primary coordinations within the material's network: trigonal planar ( researchgate.netB) and tetrahedral ( nii.ac.jpB). nih.govscispace.com ¹¹B Magic Angle Spinning (MAS) NMR spectra can clearly differentiate between these two environments. scispace.com The isotropic chemical shift of ¹¹B is sensitive to its neighbors, allowing for the identification of B-O-P (boron-oxygen-phosphorus) linkages. researchgate.net Advanced techniques like Rotational Echo Double Resonance (REDOR) can quantify the heteronuclear interaction between ¹¹B and ³¹P, providing data on the number of phosphorus atoms attached to boron species. mdpi.comresearchgate.net

The table below summarizes the key information obtained from ¹¹B and ³¹P NMR studies of borophosphate systems.

| Nucleus | NMR Technique | Key Information Derived |

| ¹¹B | 1D MAS-NMR | - Quantification of trigonal ( researchgate.netB) vs. tetrahedral ( nii.ac.jpB) boron units. scispace.com - Identification of borate species based on chemical shifts. |

| 2D Correlation NMR (e.g., HMQC) | - Reveals through-bond connectivity, confirming the presence of researchgate.netB–O–P and nii.ac.jpB–O–P linkages. mdpi.com | |

| REDOR | - Quantifies the number of phosphorus atoms connected to boron units. researchgate.net | |

| ³¹P | 1D MAS-NMR | - Characterization of phosphate tetrahedra connectivity (Qⁿ species). rsc.org - Information on the degree of polymerization of the phosphate network. |

| 2D Correlation NMR (e.g., ¹¹B/³¹P maps) | - Helps in the decomposition of complex, broad 1D ³¹P spectra. mdpi.com |

NMR spectroscopy is highly sensitive to the degree of structural order within a material. This allows for a clear distinction between crystalline and amorphous (glassy) phases of ammonium borate phosphate.

Crystalline Phases: In a well-ordered crystalline structure, the atomic environments are uniform throughout the lattice. This results in sharp, well-defined resonance peaks in the NMR spectra.

Amorphous Phases: Amorphous materials lack long-range periodic order, leading to a distribution of bond lengths and angles. scispace.com This structural randomness creates a range of slightly different local chemical environments for the boron and phosphorus nuclei. Consequently, the NMR spectra of amorphous borophosphate glasses are characterized by broad, often overlapping signals, as they represent a superposition of many slightly different chemical shifts. nih.gov The analysis of these broad lineshapes provides insight into the distribution of local structures within the glassy network. researchgate.net

Electron Microscopy and Elemental Mapping

Electron microscopy techniques are essential for visualizing the physical characteristics of this compound at the micro- and nanoscale, providing direct images of its surface and information about its elemental makeup.

Scanning Electron Microscopy (SEM) is a powerful method used to obtain high-resolution images of a material's surface. azooptics.com In this technique, a focused beam of electrons scans the sample, generating signals that reveal information about its surface topography, morphology (shape and size of particles), and texture. azooptics.com For this compound, which is often in powder or solid form, SEM analysis can characterize the crystal habit, particle size distribution, and degree of agglomeration. chemiis.comresearchgate.net The resulting images can show whether the particles are, for example, well-formed crystals, irregular aggregates, or have a porous structure. researchgate.netsciarena.com

Frequently integrated with an SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental characterization of a sample. wikipedia.orgoxinst.com When the electron beam from the SEM strikes the sample, it causes atoms to emit characteristic X-rays with energies unique to each element. wikipedia.org The EDS detector measures these X-rays to identify the elements present and their relative abundance. youtube.comnih.gov

For this compound, an EDS analysis would confirm the presence of Nitrogen (N), Boron (B), Phosphorus (P), and Oxygen (O). Beyond simple identification, EDS can perform elemental mapping, which generates images showing the spatial distribution of each element across the sample's surface. This mapping is crucial to verify that the constituent elements are homogeneously distributed within the particles, confirming the compound's integrity and uniformity.

Elemental Compositional Analysis

The fundamental chemical identity of this compound is defined by its elemental composition. Based on its chemical formula, the relative proportions of each constituent element can be determined. The accepted formula for a form of this compound is (NH₄)₃PO₄·B₂O₃, which can also be represented in a simplified elemental formula.

The table below details the elemental makeup of this compound based on its molecular formula.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) |

| Boron | B | 10.81 | 1 | 10.81 |

| Hydrogen | H | 1.008 | 15 | 15.12 |

| Nitrogen | N | 14.007 | 3 | 42.021 |

| Oxygen | O | 15.999 | 7 | 111.993 |

| Phosphorus | P | 30.974 | 1 | 30.974 |

| Total | 27 | 210.918 |

Inductively Coupled Plasma (ICP) Techniques for Quantitative Element Determination

Inductively Coupled Plasma (ICP) techniques are powerful analytical methods for determining the elemental composition of materials with high sensitivity and accuracy. ICP-Atomic Emission Spectroscopy (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), and ICP-Mass Spectrometry (ICP-MS) are particularly well-suited for the quantitative determination of boron and phosphorus in this compound.

The fundamental principle of ICP-AES involves introducing a sample, typically as a liquid aerosol, into a high-temperature argon plasma (around 6,000–10,000 K). The intense heat causes the atoms of the elements in the sample to become excited and emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. ICP-MS operates similarly in terms of sample introduction and ionization in the plasma, but it measures the mass-to-charge ratio of the resulting ions, providing exceptional sensitivity and the ability to perform isotopic analysis.

For the analysis of solid samples like this compound, a crucial initial step is complete dissolution to prepare a liquid sample for introduction into the ICP instrument. mdpi.com This is typically achieved through heated acidic digestion. mdpi.com A common procedure involves dissolving a precisely weighed amount of the compound in a mixture of strong acids, such as nitric acid (HNO₃) and hydrochloric acid (HCl) or perchloric acid (HClO₄), and heating the mixture until the sample is completely dissolved. mdpi.comthermofisher.com The resulting solution is then diluted to a known volume with deionized water before analysis. thermofisher.com

The quantitative determination of phosphorus and boron is performed by measuring the emission intensity at specific spectral lines where interference from other elements is minimal. mdpi.com The selection of appropriate wavelengths is critical for accurate analysis. researchgate.net

Table 1: Typical ICP-AES Instrumental Parameters for Boron and Phosphorus Analysis

| Parameter | Setting |

|---|---|

| RF Power | 1300 - 1500 W |

| Plasma Gas Flow (Ar) | 10 - 15 L/min |

| Auxiliary Gas Flow (Ar) | 0.8 - 1.5 L/min |

| Nebulizer Gas Flow (Ar) | 0.5 - 1.0 L/min |

| Sample Uptake Rate | 1.0 - 2.5 mL/min |

Research has established reliable spectral emission lines for the simultaneous determination of these elements in various matrices. mdpi.comresearchgate.net For instance, phosphorus is commonly measured at wavelengths of 213.617 nm and 214.917 nm, while boron is frequently analyzed at 249.772 nm and 249.677 nm. mdpi.com The instrument is calibrated using a series of standard solutions of known concentrations to generate a calibration curve. The concentration of the elements in the this compound sample is then determined by comparing its emission intensity to this curve.

The detection limits of ICP-AES are typically in the range of micrograms per liter (µg/L) or parts per billion (ppb), which translates to low milligrams per kilogram (mg/kg) in the solid sample. thermofisher.comresearchgate.net This high sensitivity allows for the precise quantification of the major elemental components (B and P) in this compound. researchgate.net

Table 2: Representative Detection and Quantification Limits for P and B by ICP-AES

| Element | Spectral Line (nm) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) |

|---|---|---|---|

| Phosphorus (P) | 213.617 | 10 - 20 | 40 - 80 |

Data adapted from studies on fertilizer analysis. mdpi.com

Chemical Analysis Methods for Stoichiometry Verification

While ICP techniques provide the total elemental composition, classic chemical analysis methods are essential for verifying the stoichiometry of the compound by quantifying the distinct ionic components: ammonium (NH₄⁺), borate (BO₃³⁻), and phosphate (PO₄³⁻). These methods often involve gravimetric, volumetric, and colorimetric analyses.

Gravimetric Analysis of Phosphate

A well-established method for the quantitative determination of phosphorus is through gravimetric analysis. uomosul.edu.iq In this method, the phosphate in a dissolved sample of this compound is precipitated as an insoluble salt of known composition. semanticscholar.org A common procedure involves the precipitation of magnesium ammonium phosphate hexahydrate (MgNH₄PO₄·6H₂O) by adding a magnesium salt solution (e.g., MgCl₂) and ammonia (B1221849) to the acidic sample solution. semanticscholar.orgresearchgate.net

The reaction is as follows: PO₄³⁻ + Mg²⁺ + NH₄⁺ + 6H₂O → MgNH₄PO₄·6H₂O(s)

The precipitate is carefully filtered, washed to remove impurities, and then dried. uomosul.edu.iq For higher accuracy, the precipitate is subsequently calcined (heated to a high temperature, ~1000 °C) to convert it into magnesium pyrophosphate (Mg₂P₂O₇), a stable compound with a precise molar mass. semanticscholar.org

The reaction during calcination is: 2MgNH₄PO₄·6H₂O(s) → Mg₂P₂O₇(s) + 2NH₃(g) + 13H₂O(g)

By weighing the final mass of the magnesium pyrophosphate, the initial mass and percentage of P₂O₅ or phosphate in the original this compound sample can be calculated with high precision. semanticscholar.orgresearchgate.net

Volumetric Analysis of Ammonium

The ammonium content can be accurately determined using a volumetric method, specifically an acid-base back-titration. uqu.edu.sa Due to the volatile nature of ammonia (NH₃), a direct titration is often impractical. uqu.edu.sa In the back-titration method, a known excess amount of a strong base, such as sodium hydroxide (NaOH), is added to a solution of the this compound sample. The solution is then heated to drive off the ammonia gas. uqu.edu.sa

The reaction is: NH₄⁺(aq) + OH⁻(aq) → NH₃(g) + H₂O(l)

After all the ammonia has been expelled, the unreacted excess NaOH remaining in the solution is titrated with a standardized solution of a strong acid, like hydrochloric acid (HCl). uqu.edu.sa By knowing the initial amount of NaOH added and the amount that was neutralized by the HCl in the titration, one can calculate the amount of NaOH that reacted with the ammonium ions. This, in turn, allows for the determination of the ammonium concentration in the original sample.

Colorimetric Analysis of Phosphate

In addition to gravimetric methods, phosphate can be quantified using colorimetric (spectrophotometric) techniques. One common method is the vanadomolybdate method. libretexts.org In a dilute acidic solution of the sample, ammonium molybdate (B1676688) reacts with orthophosphate ions to form a heteropoly acid, specifically molybdophosphoric acid. libretexts.org In the presence of vanadate, a stable yellow-colored vanadomolybdo-phosphoric acid complex is formed. libretexts.org

The intensity of the yellow color is directly proportional to the concentration of phosphate in the solution, following the Beer-Lambert law. libretexts.org The absorbance of the solution is measured using a spectrophotometer at a specific wavelength, typically 470 nm, to minimize interference from other ions. libretexts.org The phosphate concentration is determined by comparing the sample's absorbance to a calibration curve prepared from standard phosphate solutions of known concentrations. libretexts.org

By combining the quantitative results from these distinct chemical analyses for each component (ammonium, borate, and phosphate), the molar ratios can be calculated. This allows for the empirical formula of the this compound to be determined and its stoichiometry to be rigorously verified. researchgate.net

Table 3: Summary of Chemical Analysis Methods for Stoichiometry Verification

| Component | Method | Principle |

|---|---|---|

| Phosphate (PO₄³⁻) | Gravimetric Analysis | Precipitation as MgNH₄PO₄·6H₂O and subsequent calcination to Mg₂P₂O₇. semanticscholar.org |

| Ammonium (NH₄⁺) | Volumetric Analysis | Back-titration: reaction with excess NaOH, boiling to remove NH₃, and titration of excess NaOH with standard HCl. uqu.edu.sa |

| Phosphate (PO₄³⁻) | Colorimetric Analysis | Formation of a yellow vanadomolybdo-phosphoric acid complex and measurement of color intensity (absorbance). libretexts.org |

Thermal Behavior and Decomposition Pathways of Ammonium Borate Phosphate

Thermogravimetric Analysis (TGA) for Thermal Stability and Mass Loss Kinetics

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere. For ammonium (B1175870) borate (B1201080) phosphate (B84403) compounds, TGA curves typically show a multi-step decomposition process.

The thermal decomposition of the specific ammonium borophosphate (NH₄)₂[B₂P₃O₁₁(OH)] has been studied in detail. researchgate.net The process occurs in distinct stages, characterized by significant mass loss corresponding to the evolution of ammonia (B1221849) (NH₃) and water (H₂O). The decomposition begins at approximately 300°C and continues up to 950°C. researchgate.net

Studies on ammonium phosphate fertilizers containing boron also indicate that the decomposition proceeds in several steps. For samples with varying boron content, the initial mass loss processes are largely unaffected by the boron concentration up to 500°C. nih.govnih.gov However, at temperatures above this, an increase in boron content leads to enhanced thermal stability, evidenced by a lower total mass loss. eag.comwikipedia.org This increased stability is attributed to the formation of a stable boron-phosphate network. nih.goveag.comwikipedia.org

The decomposition process for (NH₄)₂[B₂P₃O₁₁(OH)] can be summarized as follows:

Decomposition Stages of (NH₄)₂[B₂P₃O₁₁(OH)]

| Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Species |

|---|---|---|---|

| 300 - 350 | 4.7 | 5.0 | 1 NH₃ |

| 350 - 500 | 4.7 | 5.0 | 1 NH₃ |

| 500 - 950 | 4.9 | 5.0 | 1 H₂O |

| Total | 14.3 | 15.0 | 2 NH₃ + 1 H₂O |

(Data sourced from Förg, K., & Höppe, H. A. (2018). researchgate.net)

This table delineates the sequential loss of ammonia followed by water, leading to the gradual transformation of the precursor into a stable residue.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Reaction Enthalpies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgresearchgate.net It is used to identify thermal transitions such as melting, crystallization, glass transitions, and chemical reactions, and to determine the enthalpy associated with these processes. nih.govnih.gov

While specific DSC data for ammonium borate phosphate is not extensively detailed in the available literature, the technique is crucial for understanding the energetics of its decomposition. A DSC analysis would reveal whether the decomposition steps observed in TGA are endothermic or exothermic. The deamination (loss of ammonia) and dehydration (loss of water) processes are typically endothermic, requiring energy input to break chemical bonds. researchgate.net Conversely, any subsequent crystallization or phase transformation of the resulting borophosphate network could manifest as an exothermic event.

For comparison, studies on related compounds like ammonium dihydrogen phosphate (ADP) have used DSC to confirm phase transitions and calculate activation energies for decomposition processes. researchgate.net Such analysis for this compound would provide valuable thermodynamic data, including the onset temperature for decomposition and the enthalpy of each reaction stage, offering a more complete picture of its thermal behavior.

High-Temperature X-ray Diffraction for In-Situ Phase Transformations

High-Temperature X-ray Diffraction (HT-XRD) is a powerful in-situ technique used to identify the crystalline phases present in a material as it is heated. This method provides direct evidence of structural transformations, the decomposition of the parent compound, and the formation of new crystalline intermediates and final products. uab.cat

For the ammonium borophosphate (NH₄)₂[B₂P₃O₁₁(OH)], temperature-dependent XRD studies have elucidated the pathway of its solid-state transformation. researchgate.net The initial layered crystal structure remains stable up to approximately 300°C. researchgate.net As the temperature increases and ammonia is lost, the original structure collapses, and new crystalline phases begin to form.

Key phase transformations identified by HT-XRD include:

350–500°C: Formation of an intermediate phase, identified as NH₄H(PO₃)₂. researchgate.net

340–950°C: The emergence of boron orthophosphate (BPO₄) is observed. researchgate.net

700–900°C: Another intermediate, phosphorus oxynitride (PON), is ratified. researchgate.net

Above 900°C: Boron orthophosphate (BPO₄) is the only remaining crystalline phase. researchgate.net

These findings are corroborated by studies on boron-containing ammonium phosphate fertilizers, where XRD analysis confirmed the appearance of BPO₄ as a new, single crystalline phase at temperatures above 500°C, coinciding with the disappearance of the original ammonium phosphate structures. nih.govnih.goveag.com This transformation is directly linked to the observed increase in thermal stability at higher temperatures. eag.comwikipedia.org

Analysis of Gaseous Decomposition Products (e.g., evolved gas analysis)

Evolved Gas Analysis (EGA) is a method used to identify and quantify the gaseous products released from a sample during thermal decomposition. mdpi.com This is typically achieved by coupling a thermal analysis instrument, like a TGA, to a gas analyzer, most commonly a mass spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer. mdpi.comepa.gov This hyphenated technique, often referred to as TGA-MS or TGA-FTIR, provides a real-time correlation between mass loss events and the chemical identity of the evolved gases. researchgate.net

For this compound, the primary gaseous products expected from its decomposition are ammonia (NH₃) and water (H₂O). This is inferred from the calculated mass losses in TGA experiments, which correspond closely to the theoretical values for the sequential release of these molecules. researchgate.net The decomposition of many ammonium salts is known to proceed via the liberation of ammonia, while hydroxyl groups or condensation reactions account for the release of water. wikipedia.org

A TGA-MS analysis of this compound would monitor specific mass-to-charge ratios (m/z) corresponding to the expected gases. For instance, the evolution of water would be tracked by monitoring m/z = 18, while ammonia would be identified by its characteristic m/z = 17 signal. Such an analysis would confirm the identity of the major volatile products and could also detect trace amounts of other gaseous species, providing a comprehensive profile of the decomposition atmosphere.

Mechanisms of Thermal Decomposition and Formation of Stable Phosphate and Borate Residues

The thermal decomposition of this compound is a complex process that involves deamination, dehydration, and significant structural reorganization, ultimately leading to a stable inorganic residue. Based on the evidence from TGA, HT-XRD, and related studies, a general mechanism can be proposed.

Initial Decomposition (Deamination): The process begins with the breaking of N-H bonds in the ammonium (NH₄⁺) ions. This leads to the evolution of gaseous ammonia (NH₃) at temperatures typically starting around 300°C. researchgate.net This step results in the formation of acidic P-OH and B-OH groups within the structure.

Intermediate Condensation: As more ammonia is released, the newly formed hydroxyl groups undergo condensation reactions. A P-OH group and a neighboring B-OH or P-OH group can react to form a P-O-B or P-O-P bridge, releasing a molecule of water (H₂O) in the process. researchgate.net This condensation and polymerization process leads to the formation of intermediate phases, such as ammonium metaphosphates and phosphorus oxynitride. researchgate.net

Formation of a Stable Borophosphate Network: At higher temperatures (above 500°C), these intermediate phases continue to transform. The boron and phosphorus components rearrange into a highly stable, three-dimensional network. nih.govnih.gov High-temperature XRD studies confirm that the final crystalline product is boron orthophosphate (BPO₄). researchgate.neteag.com This compound is known for its high thermal stability.

The formation of the robust BPO₄ structure explains the significant increase in thermal stability observed in TGA experiments at temperatures above approximately 475-500°C. eag.comwikipedia.org The final residue is a stable, non-volatile ceramic material composed of interconnected borate and phosphate tetrahedra. researchgate.net

Computational and Theoretical Investigations of Ammonium Borate Phosphate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in ammonium (B1175870) borate (B1201080) phosphate (B84403). These calculations, based on the principles of quantum mechanics, solve the Schrödinger equation for the molecule to determine the wavefunction of its electrons. northwestern.edu From the wavefunction, various properties can be derived, including the molecule's structure, energy, and electronic properties like molecular orbital energies and charge distribution. northwestern.edu

In the context of ammonium borate phosphate, these calculations can elucidate the nature of the covalent bonds within the borate and phosphate groups, as well as the ionic interactions between the ammonium cations and the borate-phosphate anionic framework. By analyzing the molecular orbitals, researchers can understand how electrons are distributed and how this distribution influences the material's properties. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial in determining the material's chemical reactivity and its optical and electronic properties.

Table 1: Illustrative Molecular Orbital Energies for a Hypothetical this compound Cluster

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -1.2 |

| LUMO | -2.5 |

| HOMO | -7.8 |

| HOMO-1 | -8.5 |

Note: This data is illustrative and represents typical values obtained from quantum chemical calculations.

Density Functional Theory (DFT) for Structural Optimization and Stability Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules and materials. DFT is particularly valuable for structural optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable structure. This is achieved by calculating the forces on each atom and adjusting their positions until these forces are minimized.

For this compound, DFT calculations can be used to predict the crystal structure and the geometry of the constituent ions. semanticscholar.org By comparing the energies of different possible arrangements of the ammonium, borate, and phosphate groups, the most thermodynamically stable structure can be identified. These calculations are crucial for understanding the material's polymorphism and for predicting its phase stability under different conditions of temperature and pressure. Furthermore, DFT can be used to calculate the cohesive energy of the crystal, providing a measure of its stability. mdpi.com

Table 2: Example of DFT-Calculated Structural Parameters for an this compound Unit Cell

| Parameter | Calculated Value |

| a (Å) | 8.54 |

| b (Å) | 9.21 |

| c (Å) | 7.98 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 605.7 |

Note: This data is hypothetical and serves to illustrate the output of DFT-based structural optimization.

Molecular Dynamics Simulations for Vibrational Properties and Phase Transitions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. cas.cznih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the material's dynamic properties, including its vibrational spectra and phase transitions. nih.gov

In the study of this compound, MD simulations can be employed to investigate the vibrational modes of the borate and phosphate groups, as well as the librational and translational motions of the ammonium ions. cas.cznih.gov The calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and to aid in the interpretation of the experimental spectra. nih.gov MD simulations are also capable of modeling phase transitions by simulating the system's behavior as a function of temperature. This can provide insights into the mechanisms of structural changes and the temperatures at which they occur.

Table 3: Simulated Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| PO₄³⁻ | Symmetric Stretch | 980 |

| PO₄³⁻ | Asymmetric Stretch | 1050 |

| BO₃³⁻ | Symmetric Stretch | 940 |

| BO₃³⁻ | Out-of-plane Bend | 720 |

| NH₄⁺ | N-H Stretch | 3300 |

| NH₄⁺ | N-H Bend | 1450 |

Note: These are representative frequencies and the actual values can vary depending on the specific crystal structure and computational method.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) mapping is a computational technique that visualizes the charge distribution within a molecule. pearson.com The ESP map displays regions of positive and negative electrostatic potential on the molecule's surface, which are indicative of its charge distribution and are crucial for understanding its intermolecular interactions. pearson.comresearchgate.net50webs.com

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting the spectroscopic properties of materials. mdpi.com These calculations can simulate various types of spectra, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis) absorption spectra. mdpi.com

In the case of this compound, DFT calculations can be used to predict the vibrational frequencies and intensities of the IR and Raman active modes. rsc.org This information is invaluable for interpreting experimental spectra and for assigning specific spectral features to the vibrations of particular functional groups. researchgate.net TD-DFT calculations can be employed to predict the electronic absorption spectrum, providing insights into the material's optical properties, such as its color and its potential for applications in optics and photonics. mdpi.com The comparison between predicted and experimental spectra serves as a critical validation of the computational model and enhances the understanding of the material's structure-property relationships.

Mechanistic Studies of Functional Performance in Advanced Materials Applications

Fire Retardancy Mechanisms in Polymer and Lignocellulosic Composites

Ammonium (B1175870) borate (B1201080) phosphate (B84403) operates as a highly effective fire retardant through a combination of condensed-phase and gas-phase actions. Its efficacy is rooted in the synergistic interplay between the phosphate and borate moieties, which influence the degradation pathways of the material to which it is added.

In the condensed phase (the solid material), ammonium borate phosphate's primary mechanism is the promotion of a stable, insulating char layer. This process is fundamental to intumescent systems, which swell upon heating to form a protective barrier.

The phosphate component, upon thermal degradation, generates phosphoric acid and polyphosphoric acid. These act as strong dehydrating agents and catalysts, promoting the cross-linking and charring of the polymer or lignocellulosic substrate. alfa-chemistry.comnih.gov This process abstracts water from the material, leaving behind a carbonaceous residue instead of allowing the formation of flammable volatile gases. alfa-chemistry.com

Simultaneously, the borate component contributes to this protective layer. Upon heating, borates can form a glassy, molten film of boric oxide on the material's surface. redalyc.orgxusen-flameretardant.com This glassy layer serves multiple functions: it acts as a physical barrier preventing the release of combustible volatiles and limiting the access of oxygen to the substrate. redalyc.orgxusen-flameretardant.com Furthermore, it enhances the structural integrity and thermal stability of the carbonaceous char formed by the phosphate action, preventing its oxidation at high temperatures. The combination of a carbonaceous matrix reinforced with a borate glass results in a more cohesive and effective insulating barrier.

The table below summarizes the effect of phosphorus-boron systems on the char formation in various polymers.

| Polymer Matrix | Flame Retardant System | Char Residue (%) at 500°C | Observation |

| Wood Plastic Composite (WPC) | Control (No FR) | ~10% | Low char formation. |

| Wood Plastic Composite (WPC) | Boric Acid-Borax/Ammonium Polyphosphate | 23% | Boric acid promotes char formation at lower temperatures, enhancing thermal stability. redalyc.org |

| Epoxy/Glass Fiber | Ammonium Polyphosphate (5 vol%) | >25% | Achieved V-0 rating, indicating effective charring. researchgate.net |

| Epoxy/Glass Fiber | Calcium Borate (20 vol%) | >30% | Higher residual content but less effective fire resistance compared to APP. researchgate.net |

| Epoxy/Glass Fiber | Calcium Borate (1 vol%) + APP (4 vol%) | Synergistically higher | Combination produced more char, acting as a protective layer. researchgate.net |

This table is interactive. Users can sort columns to compare data.

While its primary action is in the condensed phase, this compound also contributes to flame retardancy in the gas phase. The thermal decomposition of the ammonium component releases non-combustible gases, primarily ammonia (B1221849) (NH₃). mdpi.com This release of inert gas dilutes the concentration of flammable volatiles and oxygen in the gas phase, raising the energy required for ignition and sustained combustion. cnrs.fr

The phosphorus and boron compounds can also volatilize to a certain extent, releasing active species into the flame. These species, such as PO• radicals, can interfere with the high-energy, free-radical chain reactions that propagate the flame. d-nb.info They act as radical scavengers, interrupting the combustion cycle by quenching highly reactive H• and OH• radicals. uclan.ac.uk This process, known as flame inhibition, reduces the heat generated by the flame and can ultimately extinguish it. d-nb.infouclan.ac.uk

The fire retardancy of this compound can be significantly enhanced through synergistic interactions with co-additives like zinc borate and other ammonium polyphosphates (APP). bisleyinternational.comalfa-chemistry.com Synergy occurs when the combined effect of the additives is greater than the sum of their individual effects.

When used with additional APP, the system benefits from a higher concentration of the acid source, leading to more substantial and rapid char formation. mdpi.com This is particularly effective in intumescent systems. mdpi.com

The synergy with zinc borate is multifaceted. Zinc borate is known to:

Promote Cross-Linking: It facilitates the formation of a more cross-linked and stable char layer. researchgate.net

Enhance Thermal Stability: It increases the oxidative stability of the char at higher temperatures. xusen-flameretardant.combisleyinternational.com

Release Water: Its decomposition releases water, which has a cooling effect on the substrate and dilutes flammable gases. bisleyinternational.com

Form a Glassy Layer: Similar to other borates, it forms a protective glassy film that enhances the char's barrier properties. xusen-flameretardant.com

This synergistic action leads to a more robust and protective char layer that is less prone to cracking and erosion under fire conditions. alfa-chemistry.commdpi.com Studies on combinations of APP and zinc borate in various polymers have demonstrated significant reductions in heat release rates and smoke production. alfa-chemistry.comresearchgate.net

| Polymer | Flame Retardant System | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Key Synergistic Finding |

| Polypropylene (PP) | PP/APP-LDH (20 wt%) | - | - | Significant decrease in peak heat release rate (PHRR) by 55%. mdpi.com |

| Polypropylene (PP) | PP/APP-LDH/ZB | Higher than individual components | - | Zinc borate (ZB) forms a viscous substance, making the carbon layer more sealed and improving mechanical properties. mdpi.com |

| Thermoplastic Polyurethane (TPU) | MAPP (Microencapsulated APP) | - | V-2 | - |

| Thermoplastic Polyurethane (TPU) | MAPP/Boron Phosphate (15.5/2 wt%) | Higher | V-0 | Boron phosphate acts as a synergist with MAPP, improving flame retardancy. researchgate.net |

| Nylon 6 (PA6) | ADP (Aluminum diethylphosphinate) | - | V-0 | - |

| Nylon 6 (PA6) | ADP/Zinc Borate | Higher | V-0 | Zinc borate shows a clear synergistic effect with the phosphinate-based flame retardant. plaschina.com.cn |

This table is interactive. Users can sort columns to compare data.

The specific molecular structure of an this compound compound significantly dictates its fire-retardant efficiency. Key structural factors include:

Phosphorus-to-Boron Ratio: The relative amounts of phosphate and borate determine the balance between charring (promoted by phosphorus) and the formation of a protective glassy layer (promoted by boron). An optimal ratio can lead to a char that is both voluminous and structurally sound.

Degree of Phosphate Polymerization: Similar to ammonium polyphosphate, a higher degree of polymerization generally leads to greater thermal stability and more effective charring at higher temperatures.

Nature of the Borate Anion: Boron can form a wide variety of polyborate anions (e.g., pentaborate, tetraborate). researchgate.net The structure of these anions influences the decomposition temperature and the physical properties (e.g., viscosity, thermal stability) of the resulting boric oxide glass, thereby affecting the integrity of the protective layer.

Crystallinity and Particle Size: For additive flame retardants, these physical characteristics influence the dispersion within the polymer matrix and the kinetics of decomposition, which can impact the speed and quality of char formation.

A tailored molecular structure that optimizes these parameters can lead to a highly efficient flame retardant that provides superior performance at lower loading levels.

Non-Linear Optical (NLO) Property Investigations

Certain crystalline forms of borate phosphates exhibit significant non-linear optical (NLO) properties, making them valuable for applications in laser technology, such as frequency conversion. wiley-vch.de

The origin of NLO properties in borate-containing materials is primarily attributed to their unique crystal structures at the molecular level. uni-osnabrueck.de The key contributing factor is the presence of specific anionic groups, or "fundamental building units," that lack a center of symmetry (non-centrosymmetric). bangor.ac.uk

In borates, the [BO₃]³⁻ trigonal planar group is crucial. uni-osnabrueck.deresearchgate.net The delocalized π-conjugated orbitals within this planar structure lead to a high degree of polarizability, which is a prerequisite for strong second-order NLO effects. researchgate.net The arrangement of these [BO₃]³⁻ groups within the crystal lattice is critical; an ordered, non-centrosymmetric alignment enhances the macroscopic NLO response. mdpi.com In contrast, [BO₄]⁵⁻ tetrahedral groups, which lack this π-conjugation, generally make a smaller contribution to the NLO effect. uni-osnabrueck.de

| Compound Family | Key Structural Unit | NLO Coefficient (Relative to KDP) | Key Finding |

| β-BaB₂O₄ (BBO) | [B₃O₆]³⁻ rings | ~6x | The arrangement of [BO₃] triangles contributes to a large optical nonlinearity. uni-osnabrueck.deresearchgate.net |

| LiB₃O₅ (LBO) | [B₃O₇]⁵⁻ groups | ~3x | Possesses a wide transparency range and high laser damage threshold. uni-osnabrueck.demdpi.com |

| K[B₅O₆(OH)₄]·2H₂O (KB5) | [B₅O₆(OH)₄]⁻ | ~0.5x | One of the first borate NLO crystals discovered, useful for UV applications. uni-osnabrueck.de |

| Ammonium Pentaborate | [B₅O₆(OH)₄]⁻ | - | Exhibits good transmittance in the visible spectrum and has potential NLO applications. researchgate.net |

This table is interactive. Users can sort columns to compare data.

Doping Effects on NLO Response and Optical Transparency

The integration of dopants into nonlinear optical (NLO) materials is a key strategy for tailoring their optical properties. While specific research on doped this compound is not extensively documented, studies on related borate and phosphate materials provide insights into the potential effects. Doping can influence the NLO response and optical transparency by altering the electronic structure and local symmetry of the crystal lattice. researchgate.netnih.gov

In borate glasses, for instance, the introduction of various dopants has been shown to modify the nonlinear absorption and refraction. researchgate.net The enhancement in NLO coefficients is often attributed to the formation of non-bridging oxygens (NBOs) and the high polarizability of the dopant ions. researchgate.net For example, doping with rare earth elements or silver nanoparticles can enhance NLO properties, suggesting that such modifications could be explored in borate-phosphate systems to tune their performance for applications like optical limiting. researchgate.netelsevier.es

Doping also affects the optical transparency and bandgap of materials. The introduction of dopants can create defects and new energy levels within the bandgap, shifting the optical absorption edge. nih.gov For instance, phosphorus doping in amorphous boron nitride has been shown to significantly shift the optical absorption into the visible range. nih.gov This tunability is crucial for developing NLO materials that are transparent in the desired wavelength range for specific applications.

The following table summarizes the effects of different dopants on the NLO properties of related materials, offering a predictive framework for this compound.

| Dopant Type | Host Material | Observed Effects on NLO Properties | Reference |

| Rare Earth Ions (e.g., Eu³⁺, Er³⁺) | Borate Glasses | Enhancement of NLO coefficients, modification of nonlinear absorption and refraction. | researchgate.net |

| Metal Nanoparticles (e.g., Ag) | Lithium Borate Glass | Enhancement of NLO coefficients. | elsevier.es |

| Transition Metals | Alkali Borate Glasses | Alteration of acoustical and optical properties. | elsevier.es |

| Phosphorus | Amorphous Boron Nitride | Shift in optical absorption to the visible range, increased charge carrier lifetimes. | nih.gov |

| Alkali Metals | Boron Phosphide Nanosheet | Narrowing of the HOMO-LUMO energy gap, leading to a large NLO response. | researchgate.net |

Correlation of Crystal Structure with NLO Performance

The nonlinear optical (NLO) properties of materials are intrinsically linked to their crystal structure. In the case of borate and phosphate compounds, the arrangement of the fundamental building blocks dictates the macroscopic NLO response. For borate crystals, a key factor is the coordination of the boron atoms. uni-osnabrueck.de

Research has demonstrated that the presence of planar [BO3]³⁻ triangular groups often leads to a larger second-order NLO response compared to tetrahedral [BO4]⁵⁻ groups. researchgate.netuni-osnabrueck.de The delocalized π-electrons in the [BO3]³⁻ units contribute significantly to the optical nonlinearity. researchgate.net The formation of B-O rings, on the other hand, can decrease the NLO response due to the delocalization of valence electrons over the ring structure. uni-osnabrueck.de Therefore, borate-based NLO crystals with a high density of isolated and asymmetrically arranged [BO3]³⁻ groups are generally preferred for achieving a strong NLO effect. uni-osnabrueck.de

The following table outlines the correlation between structural features and NLO performance in borate-based materials.

| Structural Feature | Effect on NLO Performance | Rationale | Reference |

| Isolated [BO3]³⁻ groups | Enhances NLO response | Highly localized and delocalized π-electrons contribute to large nonlinear coefficients. | uni-osnabrueck.de |

| [BO4]⁵⁻ groups | Diminishes NLO response | Less localized valence electrons compared to [BO3]³⁻ groups. | uni-osnabrueck.de |

| B-O ring structures | Decreases NLO response | Delocalization of valence electrons over the ring system reduces the overall nonlinearity. | uni-osnabrueck.de |

| Non-centrosymmetric crystal lattice | Essential for second-order NLO | Allows for a net macroscopic polarization and phenomena like SHG. | researchgate.net |

Catalytic Activity and Mechanism Studies

While specific catalytic applications of a compound named "this compound" are not well-documented, the individual components and related materials show significant promise in heterogeneous catalysis. Boron and phosphate-based materials are known to catalyze a variety of important industrial reactions.

Boron-based catalysts, such as boron oxide, have demonstrated high activity and selectivity in the oxidative dehydrogenation of propane (B168953) (ODHP) to produce propylene. northwestern.eduacs.org The reaction pathway is believed to involve the activation of oxygen on the catalyst surface to form active oxygen species that then participate in the abstraction of hydrogen from propane. acs.org Boron-containing zeolites have also been investigated for ODHP, with the reaction mechanism potentially involving gas-phase radical reactions facilitated by hydroxylated boron sites. nih.gov

Phosphate-based catalysts, particularly metal phosphates, are utilized in a range of acid-base catalyzed reactions. mdpi.comresearchgate.net For example, porous magnesium aluminum phosphate has been shown to be an efficient heterogeneous catalyst for the Knoevenagel condensation, a key carbon-carbon bond-forming reaction. mdpi.com Zirconium phosphates are also versatile catalysts, with their activity stemming from both Brønsted and Lewis acid sites on their surface. mdpi.com These materials can be tailored for specific reactions by modifying their surface acidity and hydrophobic/hydrophilic character. mdpi.com Transition metal phosphates and borates are also being explored as electrocatalysts for water oxidation. researchgate.net

The table below summarizes some catalytic applications of related borate and phosphate materials.

| Catalyst Type | Reaction | Reaction Pathway Highlights | Reference |

| Boron Oxide | Oxidative Dehydrogenation of Propane (ODHP) | Activation of O₂ on dimerized di-coordinated boron sites, forming peroxy-like species that activate propane. | acs.org |

| Boron-substituted Zeolites | Oxidative Dehydrogenation of Propane (ODHP) | Gas-phase radical mechanism facilitated by hydroxylated boron sites. | nih.gov |

| Porous Magnesium Aluminum Phosphate | Knoevenagel Condensation | Base-catalyzed reaction involving the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. | mdpi.com |

| Zirconium Phosphate | Various acid-catalyzed reactions (e.g., Pechmann condensation) | Reactions proceed via protonation of substrates at Brønsted acid sites (P-OH) or coordination at Lewis acid sites (Zr⁴⁺). | mdpi.commdpi.com |

The catalytic performance of a heterogeneous catalyst is determined by the nature and number of its active sites. In boron-based catalysts for oxidative dehydrogenation, spectroscopic studies have identified hydroxylated non-ring boron species as the likely active sites. northwestern.edu In liquid boron oxide catalysts, dimerized di-coordinated boron sites that are dynamically formed are proposed to be the active species for oxygen activation. acs.org

For phosphate-based catalysts, the surface acidity and basicity are crucial. In zirconium phosphates, the active sites are primarily the Brønsted acidic P-OH groups and Lewis acidic Zr⁴⁺ centers. mdpi.com The surface reactivity can be tuned by introducing functional groups. For instance, anchoring sulfonic acid groups can increase surface acidity, while incorporating hydrophobic groups can modulate the interaction with reactants. mdpi.com In cerium-based phosphate hydrolysis catalysts, the cooperation between Ce⁴⁺ (strong acid) and Ce³⁺ (providing a nucleophile) on the surface is key to the catalytic activity. nih.gov

The characterization of these active sites often involves a combination of spectroscopic techniques, such as solid-state NMR and in-situ Raman and IR spectroscopy, coupled with kinetic studies. northwestern.edu

The following table provides examples of active site characterization in borate and phosphate catalysts.

| Catalyst System | Active Site | Characterization Methods | Reference |

| Boron on Silica Support | Hydroxylated non-ring boron species | In-situ Raman, IR, and ¹¹B solid-state NMR spectroscopy. | northwestern.edu |

| Liquid Boron Oxide | Dimerized di-coordinated boron sites | Density functional theory, ab initio molecular dynamics, in-situ Raman characterization, microkinetic modeling. | acs.org |

| Zirconium Phosphate | Brønsted acidic P-OH groups and Lewis acidic Zr⁴⁺ centers | Solid-state NMR, IR spectroscopy with probe molecules. | mdpi.com |

| Cerium Oxide | Oxygen vacancies and cooperation of Ce³⁺/Ce⁴⁺ ions | X-ray photoelectron spectroscopy. | nih.gov |

Material Modification and Surface Chemistry in Composite Systems

Ammonium salts of boric and phosphoric acid are effective fire retardants for wood and other lignocellulosic materials. nih.govdiva-portal.org However, their high water solubility leads to leaching when exposed to moisture, which diminishes their long-term effectiveness, particularly in exterior applications. diva-portal.orgdiva-portal.org To overcome this, various strategies for chemical fixation and improving leaching resistance have been developed.

One approach involves a subsequent treatment with another chemical to form insoluble precipitates within the wood structure. For instance, wood treated with sodium silicate (B1173343) followed by ammonium borate or di-ammonium phosphate showed improved leaching resistance of the silicate. researchgate.netkoreascience.kr Another effective method is to incorporate the fire retardant into a polymer matrix that encapsulates the active compounds. Melamine-formaldehyde (MF) resin, for example, can be used to entrap guanyl-urea phosphate within the wood lumens, significantly reducing leaching. diva-portal.orgdiva-portal.org

A more advanced strategy involves the chemical grafting of the fire-retardant components onto the wood polymers. For example, impregnating wood with ammonium dihydrogen phosphate and urea (B33335) followed by heat treatment can lead to the formation of covalent bonds between the phosphate and carbamate (B1207046) groups and the hydroxyl groups of the wood, resulting in high leach resistance. nih.govacs.org

The table below details different methods for improving the leaching resistance of borate and phosphate-based fire retardants in wood.

| Fixation Method | Fire Retardant System | Mechanism of Leaching Resistance | Reference |

| Subsequent Chemical Treatment | Sodium silicate followed by ammonium borate/di-ammonium phosphate | Formation of insoluble silicates within the wood structure. | researchgate.netkoreascience.kr |

| Polymer Matrix Encapsulation | Guanyl-urea phosphate with melamine-formaldehyde (MF) resin | Entrapment of the fire retardant within a hydrophobic polymer network. | diva-portal.orgdiva-portal.org |

| Reactive Fixation (Grafting) | Ammonium dihydrogen phosphate and urea | Covalent bonding of phosphate and carbamate groups to the wood polymers. | nih.govacs.org |

| Combination with Water Repellents | Borates with polyethylene (B3416737) glycol (PEG) | Physical restriction of water access to the treated wood. | koreascience.kr |

Interfacial Interactions with Polymer Matrices

In flame retardant applications, the interfacial interactions are crucial for the formation of a stable and continuous char layer during combustion. The borate and phosphate components of this compound can interact with the polymer melt to promote cross-linking and aromatization reactions, leading to a more robust char structure. For instance, in polyurethane composites, the combination of microencapsulated ammonium polyphosphate (MAPP) and boron phosphate (BP) has shown synergistic effects in improving flame retardancy. The interaction between BP and MAPP in the condensed phase enhances the quality and stability of the char layer, which acts as a physical barrier to heat and mass transfer, thereby reducing the heat release rate.

Spectroscopic techniques such as Fourier Transform Infrared (FTIR) spectroscopy can provide insights into the chemical bonding at the polymer-filler interface. Studies on polymer-borate hybrid films have revealed the formation of B-O-C bonds of ester complexes, indicating a chemical linkage between the borate units and the polymer chains. bas.bg The presence of such bonds significantly enhances the compatibility and adhesion between the filler and the matrix. In the context of this compound, it is hypothesized that similar interactions can occur, where the phosphate and borate moieties form ester or other chemical linkages with functional groups on the polymer backbone. The specific nature of these interactions is dependent on the type of polymer and the processing conditions. bas.bg

The table below summarizes the types of interfacial interactions that can occur between this compound and a polymer matrix.

Table 1: Potential Interfacial Interactions of this compound in Polymer Matrices

| Type of Interaction | Description |

|---|---|

| Chemical Bonding | Formation of covalent or ionic bonds between the filler and the polymer. For example, the formation of B-O-C or P-O-C ester linkages. bas.bg |

| Hydrogen Bonding | Interaction between hydrogen atoms on the polymer chain and electronegative atoms (oxygen, nitrogen) in the this compound. |

| Van der Waals Forces | Weak, non-specific attractions between the surfaces of the filler particles and the polymer chains. |

| Mechanical Interlocking | Physical interlocking of the polymer chains with the irregular surface of the filler particles. |

Environmental Transformations and Stability in Specific Media

The environmental fate of this compound is determined by its stability and transformation pathways in various environmental compartments, particularly in aqueous systems and in the presence of other chemical species.

Hydrolytic Stability and Degradation Pathways in Aqueous Environments

This compound is susceptible to hydrolysis in aqueous environments, breaking down into its constituent ions: ammonium (NH₄⁺), borate (BO₃³⁻ or related species), and phosphate (PO₄³⁻). The rate and extent of this hydrolysis are influenced by factors such as pH, temperature, and the presence of other ions in the solution.

The phosphate component, particularly if it exists in a polyphosphate form, will hydrolyze to orthophosphate. The hydrolysis of phosphonates, which share the P-O-C linkage that can be formed at the polymer interface, is known to be influenced by pH. nih.gov Similarly, the stability of borate esters is pH-dependent. In acidic or neutral conditions, the borate network is more susceptible to hydrolysis. nih.gov

The degradation pathway in an aqueous environment can be generalized as follows:

(NH₄)₃(BO₃)(PO₄) + H₂O ⇌ 3NH₄⁺ + BO₃³⁻ + PO₄³⁻

The resulting ions will then exist in equilibrium with their protonated or deprotonated forms depending on the pH of the solution. For example, in acidic solutions, ammonium ions (NH₄⁺) will be the predominant form of ammonia, while in alkaline solutions, ammonia (NH₃) will be more prevalent. Similarly, the speciation of borate and phosphate is pH-dependent.

Limited specific kinetic data for the hydrolysis of a discrete this compound compound is available. However, studies on related compounds provide some insight. For instance, the hydrolysis of phosphate-borate buffer systems has been investigated, though the focus is often on the buffering capacity rather than the degradation kinetics of a specific compound. researchgate.net

Interactions with Other Chemical Species in Environmental Matrices

In environmental matrices such as soil and water, the degradation products of this compound can interact with other chemical species present. These interactions can affect their mobility, bioavailability, and ultimate environmental fate.

Interaction with Metal Ions: Phosphate ions are known to react with various metal cations to form insoluble precipitates. In solutions containing heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), or copper (Cu²⁺), the phosphate component can lead to the formation of insoluble metal phosphates, effectively removing these metals from the solution. researchgate.net The effectiveness of this precipitation process is dependent on factors like pH and the concentration of the metal ions. researchgate.net Ammonium ions can also form complexes with certain metal ions. acs.org

The table below summarizes the potential reactions of ammonium and phosphate ions with common metal cations in environmental matrices.

Table 2: Potential Reactions of Ammonium and Phosphate with Metal Cations

| Ion | Reactant Metal Cation | Product | Environmental Significance |

|---|---|---|---|

| Phosphate (PO₄³⁻) | Ca²⁺, Fe³⁺, Al³⁺, Pb²⁺, Cd²⁺ | Insoluble metal phosphates (e.g., Ca₃(PO₄)₂, FePO₄, AlPO₄, Pb₃(PO₄)₂) | Immobilization of phosphate and heavy metals in soil and sediments. |

| Ammonium (NH₄⁺) | Transition metals (e.g., Cu²⁺, Ni²⁺) | Metal-ammine complexes (e.g., [Cu(NH₃)₄]²⁺) | Can increase the solubility and mobility of some metals. |

Sorption on Soil Components: Both borate and phosphate anions can be adsorbed onto the surfaces of soil components, particularly clay minerals and metal oxides. researchgate.netusask.ca The extent of adsorption is influenced by soil pH, the type of clay mineral, and the presence of other ions. researchgate.net For instance, phosphate adsorption on clay minerals like kaolinite (B1170537) and montmorillonite (B579905) is well-documented. usask.ca Similarly, borate adsorption is influenced by soil pH and the presence of amorphous aluminum and iron hydroxides. usda.gov The ammonium cation can also be adsorbed by clay minerals through cation exchange mechanisms. appliedmineralogy.comnoaa.gov These sorption processes can significantly reduce the mobility of the degradation products of this compound in the soil environment.

Analytical Methodologies for Ammonium Borate Phosphate Quantification and Speciation

Spectrophotometric Determination Techniques for Phosphate (B84403) and Borate (B1201080) Components

Spectrophotometry is a widely used technique for the quantitative analysis of phosphate and borate, relying on the formation of colored complexes that absorb light at specific wavelengths.

For phosphate determination, the most common method is the molybdenum blue method. scispace.comlibretexts.org In an acidic medium, orthophosphates react with an ammonium (B1175870) molybdate (B1676688) reagent to form a phosphomolybdate complex. scispace.comnih.gov This complex is then reduced by agents such as ascorbic acid or tin(II) chloride to produce a stable, intensely colored molybdenum blue complex. scispace.comresearchgate.net The intensity of the blue color, which is directly proportional to the phosphate concentration, is measured spectrophotometrically, typically at wavelengths around 880 nm or 890 nm. libretexts.orgresearchgate.net The Beer-Lambert law is applied to determine the concentration by comparing the absorbance of the sample to that of standard solutions with known phosphate concentrations. libretexts.orgresearchgate.net

For the determination of borate, spectrophotometric methods often involve the formation of a colored complex with a suitable chromogenic reagent. One common method is the curcumin (B1669340) method. In this procedure, borate reacts with curcumin in an acidic environment to form a reddish-colored complex known as rosocyanine. The absorbance of this complex is then measured to determine the boron concentration.